molecular formula C11H19N3O2 B7921657 N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B7921657
M. Wt: 225.29 g/mol
InChI Key: QCAHFBJTQAUGNZ-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a pyrrolidine-derived acetamide compound characterized by a 2-amino-acetyl substituent at the 1-position of the pyrrolidine ring and an N-cyclopropyl acetamide group at the 3-position. Its molecular formula is C₁₂H₂₀N₃O₂, with a molecular weight of 238.31 g/mol (calculated from ).

Properties

IUPAC Name

N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-8(15)14(9-2-3-9)10-4-5-13(7-10)11(16)6-12/h9-10H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAHFBJTQAUGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide generally involves multiple steps:

  • Formation of the Pyrrolidin-3-yl Group: : Typically initiated by the cyclization of suitable precursors such as 3-pyrrolidone.

  • Amino-Acetylation:

  • Cyclopropyl Introduction: : The cyclopropyl group is introduced via cyclopropanation reactions, frequently utilizing diazo compounds and transition metal catalysts.

Industrial Production Methods: The industrial production of this compound adheres to scalable synthetic protocols. Employing batch or continuous flow reactors ensures consistent yields and quality.

Chemical Reactions Analysis

Types of Reactions: This compound exhibits versatility in chemical reactions:

  • Oxidation: : Undergoes selective oxidation with reagents such as potassium permanganate to form corresponding amides and carboxylic acids.

  • Reduction: : Reductive transformations with hydrogen gas and palladium catalysts yield amines.

  • Substitution: : Nucleophilic substitution reactions, particularly at the acetamide site, can generate various derivatives.

Common Reagents and Conditions: Oxidative and reductive reactions often employ agents like KMnO₄ and H₂/Pd. Substitution reactions usually utilize alkyl halides and strong bases like sodium hydride.

Major Products: The major products from these reactions include oxidized amides, primary and secondary amines, and substituted amides, depending on the reagents and conditions.

Scientific Research Applications

Chemistry: In organic synthesis, N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide serves as a precursor for more complex molecules.

Biology and Medicine: In biological research, it's used to study enzyme interactions due to its inhibitory properties. Its derivatives have potential as therapeutic agents targeting neurological disorders.

Industry: Its application extends to the development of advanced materials with tailored properties for use in pharmaceuticals and agrochemicals.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through the inhibition of specific enzymes, interacting with the active sites via its pyrrolidin-3-yl and cyclopropyl groups.

Molecular Targets and Pathways: Targets include enzymes like acetylcholinesterase, impacting pathways involved in neurotransmission. The compound modulates these pathways by binding to enzyme active sites, preventing substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, stereochemistry, or backbone modifications. Below is a detailed analysis supported by research findings and structural

Substituent Variations on the Pyrrolidine Ring

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Differences
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide C₁₂H₂₀N₃O₂ Cyclopropyl, 2-amino-acetyl 238.31 Reference compound
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide () C₁₃H₂₂N₃O₂ Ethyl (replaces cyclopropyl) 252.34 Increased lipophilicity due to ethyl group; potential pharmacokinetic differences .
N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide () C₁₃H₂₀ClN₂O₂ Chloro-acetyl, piperidine backbone 281.76 Chloro substitution enhances electrophilicity; piperidine ring alters conformational flexibility .
N-cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide () C₁₁H₂₀N₂O₂ Hydroxy-ethyl (replaces amino-acetyl) 212.29 Hydroxy group improves solubility but reduces amine-mediated reactivity .

Stereochemical and Aromatic Modifications

  • 2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide (): Molecular Formula: C₁₆H₂₃N₃O Key Feature: Benzyl group at pyrrolidine’s 1-position. Impact: The bulky benzyl substituent may enhance binding to aromatic receptors but reduce metabolic stability due to increased steric hindrance .
  • (1R,4R)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide (): Key Feature: Cyclohexane backbone with isopropyl-acetyl group. Impact: Rigid cyclohexane structure limits conformational diversity compared to pyrrolidine derivatives .

Research Findings and Functional Implications

  • Bioactivity: Amino-acetyl substituents (as in the target compound) are associated with enhanced hydrogen-bonding capacity, critical for interactions with enzymes or receptors. Cyclopropyl groups contribute to metabolic stability by resisting oxidative degradation .
  • Thermodynamic Stability : Piperidine-based analogs () exhibit higher thermal stability than pyrrolidine derivatives due to reduced ring strain.
  • Solubility : Hydroxy-ethyl variants () show improved aqueous solubility (logP ~0.5) compared to the target compound (logP ~1.2), making them preferable for formulations requiring high bioavailability .

Biological Activity

N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with an acetamide group and a cyclopropyl moiety. Its structural characteristics suggest potential interactions with various biological targets, particularly in neurotransmitter systems.

The exact mechanism of action for this compound is still under investigation. However, preliminary studies indicate that it may modulate receptor activities or enzyme functions involved in cellular signaling pathways. Such modulation can influence neurotransmitter release and receptor sensitivity, which may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organisms
This compound0.025S. aureus, E. coli
2-chlorobenzyl triazolium compound0.002S. aureus
3-fluorobenzyl moiety bearing compound0.005E. coli

These findings suggest that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Neuropharmacological Effects

In addition to its antimicrobial properties, this compound has been investigated for its neuropharmacological effects. Studies indicate that it may possess anxiolytic or antidepressant-like activities due to its interaction with neurotransmitter systems such as serotonin and norepinephrine.

Case Study: Neuropharmacological Evaluation

A recent study assessed the compound's effects on anxiety-like behavior in rodent models. The results indicated that administration of this compound led to a significant reduction in anxiety-related behaviors compared to control groups, suggesting potential therapeutic applications in treating anxiety disorders .

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial for its development as a therapeutic agent. Preliminary toxicological evaluations indicate low toxicity levels in vitro; however, comprehensive in vivo studies are necessary to determine the safety profile before clinical application.

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